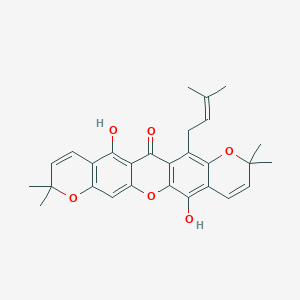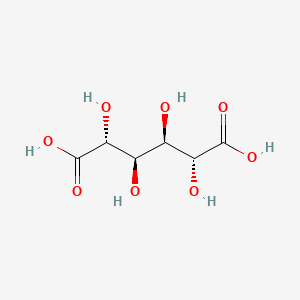
L-mannaric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-mannaric acid is the L-enantiomer of mannaric acid. It is a conjugate acid of a L-mannarate(1-). It is an enantiomer of a D-mannaric acid.
科学的研究の応用
HIV-1 Protease Inhibitors : L-mannaric acid has been utilized in the development of symmetrical HIV-1 protease inhibitors. Studies have investigated the influence of hydroxyl groups in these inhibitors derived from L-mannaric acid, revealing the configurations required for optimal inhibition of HIV-1 protease (Wachtmeister et al., 2000).
Sialic Acid Biosynthesis : L-mannaric acid is linked to the structural diversity of sialic acid, which is exploited by various biological systems for specific recognition and binding to cellular receptors. It has implications in understanding the interaction of viruses with sialylated host cell receptors (Keppler et al., 2001).
Mannitol Production in Lactococcus lactis : Research has been conducted on the production of mannitol, a sugar alcohol with therapeutic and food applications, using Lactococcus lactis. Insights into the regulation of mannitol genes have been explored for efficient mannitol production (Xiao et al., 2021).
Antimicrobial and Antitumor Activities : Studies involving the synthesis and use of superparamagnetic γ-Fe2O3 nanoparticles have examined their antimicrobial, antibiofilm, and antitumor activities. These involve interactions with cell wall components like mannoproteins, which are crucial in medical and pharmaceutical applications (Ansari & Asiri, 2020).
Metabolic Engineering for Sugar Synthesis : Efforts have been made in the genetic modification of cyanobacteria for photosynthetic production of mannitol from CO2, demonstrating potential applications in the sustainable production of valuable sugars (Jacobsen & Frigaard, 2014).
Vitamin C Biosynthesis : Research on L-ascorbic acid (vitamin C) biosynthesis in plants has highlighted the role of GDP-mannose in AsA biosynthesis, contributing to our understanding of antioxidant production in plants (Conklin et al., 2000).
特性
製品名 |
L-mannaric acid |
|---|---|
分子式 |
C6H10O8 |
分子量 |
210.14 g/mol |
IUPAC名 |
(2R,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |
InChI |
InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2-,3-,4-/m1/s1 |
InChIキー |
DSLZVSRJTYRBFB-ZNIBRBMXSA-N |
異性体SMILES |
[C@@H]([C@H]([C@H](C(=O)O)O)O)([C@H](C(=O)O)O)O |
正規SMILES |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



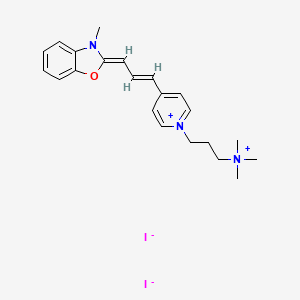
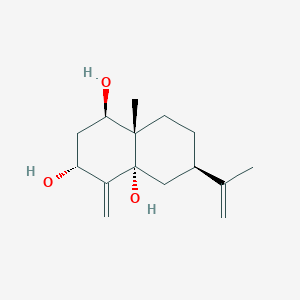
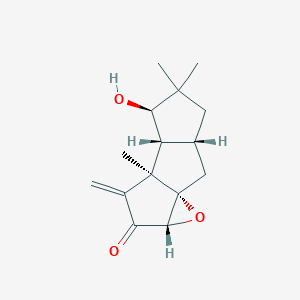
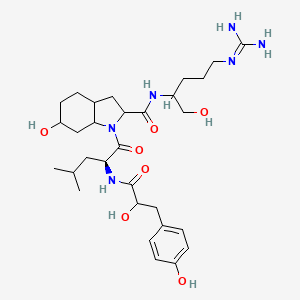
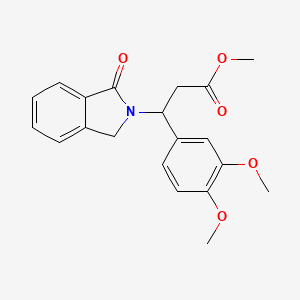
![(1S,17R)-13-bromo-4,6-dichloro-20-methyl-8,10,20,22-tetrazahexacyclo[15.7.0.01,9.02,7.011,16.017,21]tetracosa-2(7),3,5,8,11(16),12,14,21-octaene](/img/structure/B1251936.png)
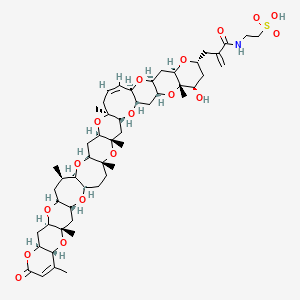
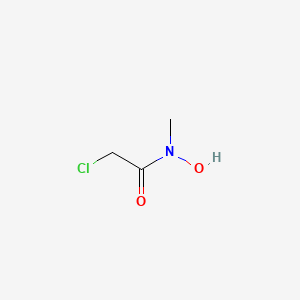
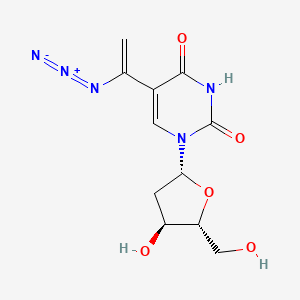
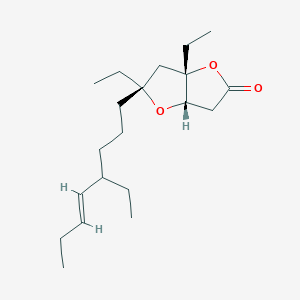
![(2E,6E,10E)-N-[2-[1-(3-aminopropyl)-3-methylimidazol-1-ium-4-yl]ethyl]-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenamide](/img/structure/B1251945.png)
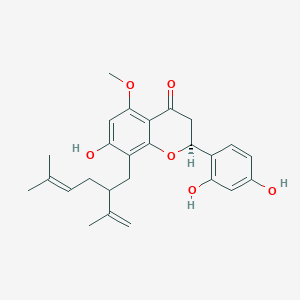
![(1S,2R,4R,8S)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B1251947.png)
